N-[(Z)-(acetylamino)(1,3-benzothiazol-2-ylamino)methylidene]acetamide
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Overview
Description
N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino benzothiazole with acetic anhydride in the presence of a base such as triethylamine (TEA) in chloroform . The reaction conditions are generally mild, and the product is obtained in good yields.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized benzothiazole derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzothiazole derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-Benzothiazol-2-yl)-arylamides
- 2-Substituted benzothiazoles
Uniqueness
N,N’‘-DIACETYL-N’-(1,3-BENZOTHIAZOL-2-YL)GUANIDINE is unique due to its specific acetylation pattern, which can influence its biological activity and chemical reactivity. Compared to other benzothiazole derivatives, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H12N4O2S |
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Molecular Weight |
276.32 g/mol |
IUPAC Name |
N-[N-acetyl-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C12H12N4O2S/c1-7(17)13-11(14-8(2)18)16-12-15-9-5-3-4-6-10(9)19-12/h3-6H,1-2H3,(H2,13,14,15,16,17,18) |
InChI Key |
RQLSHWMGAOADHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=NC1=NC2=CC=CC=C2S1)NC(=O)C |
Origin of Product |
United States |
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